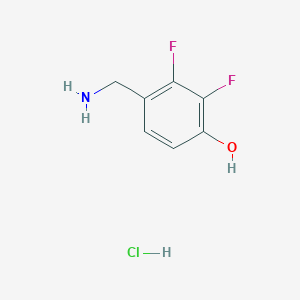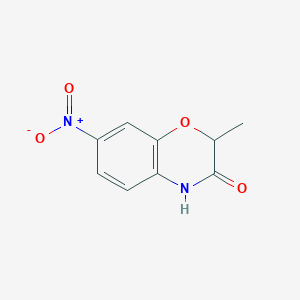
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide” is an organic compound containing a furan ring, a phenoxy group, and an amide group. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom . An amide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the phenoxy group, and the amide group. Each of these functional groups has distinct reactivity patterns in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide, as part of prodrug and active metabolite research, has been studied for its pharmacokinetics and metabolism in relation to diseases like African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. These studies involve understanding how the drug is absorbed, metabolized, and excreted in the body, highlighting its potential effectiveness and limitations in treating the mentioned diseases. For instance, DB289, a prodrug related to this compound, demonstrated significant activity against these diseases but faced challenges in terms of oral availability and systemic bioavailability due to first-pass metabolism and hepatic retention (Midgley et al., 2007).
Antiprotozoal Activity
Research on this compound also extends to its antiprotozoal activity, with studies focusing on its effectiveness against Trypanosoma b.rhodesiense and Plasmodium falciparum, which are responsible for diseases such as trypanosomiasis and malaria, respectively. These studies contribute to the development of novel treatments for protozoal infections, showcasing the compound's potential in creating effective therapeutic agents (Ismail et al., 2003).
DNA-Binding Affinity
Another aspect of research on this compound focuses on its interaction with DNA, specifically its DNA-binding affinity. Studies in this area aim to understand how the compound interacts with the DNA's minor groove, affecting its structure and function. This research is crucial for developing drugs that target DNA processes, potentially leading to treatments for diseases caused by DNA mutations or malfunctions (Laughton et al., 1995).
Synthesis and Chemical Reactivity
Research also covers the synthesis and chemical reactivity of this compound and its derivatives. These studies are foundational for developing new chemical entities with potential therapeutic applications, exploring various synthetic routes, and understanding the compound's reactivity towards different chemical transformations. This knowledge is essential for designing drugs with improved efficacy, reduced side effects, and specific targeting mechanisms (Velupillai et al., 2015).
Wirkmechanismus
Target of Action
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing furan rings have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Furan derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the presence of other functional groups .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed have antiviral, anti-inflammatory, or anticancer properties as suggested by the presence of the furan ring, then it could potentially inhibit viral replication, reduce inflammation, or inhibit cancer cell growth .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)16(18)17-11-15(19-2)14-9-6-10-20-14/h3-10,12,15H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBEXGWLANQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
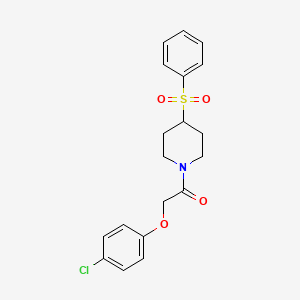
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)
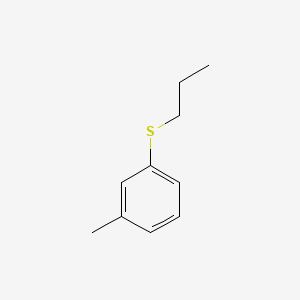
![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)
![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)
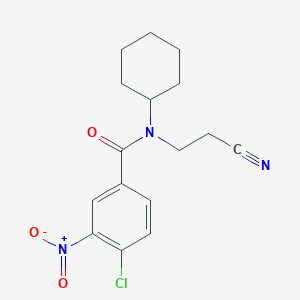
![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
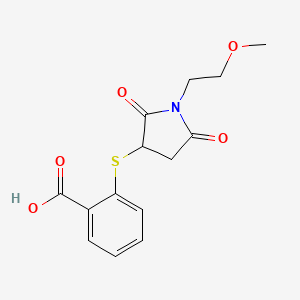
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)
